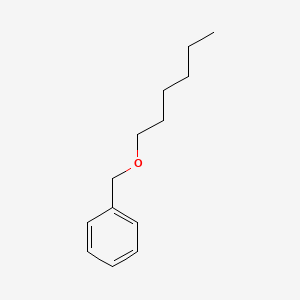
Benzyl hexyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl hexyl ether is an organic compound with the molecular formula C13H20O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl hexyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of benzyl bromide with hexanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion (formed from hexanol) attacks the benzyl bromide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl hexyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HBr, HI, acidic conditions.
Major Products:
Oxidation: Benzyl hexyl ketone.
Reduction: Benzyl alcohol, hexane.
Substitution: Benzyl halides, hexanol.
Scientific Research Applications
Benzyl hexyl ether finds applications in various scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of benzyl hexyl ether involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: this compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis.
Protecting Group: In organic synthesis, this compound can protect hydroxyl groups from unwanted reactions, allowing selective transformations to occur.
Solvent Effects: As a solvent, this compound can influence the solubility and reactivity of other compounds, thereby affecting the overall reaction kinetics and outcomes.
Comparison with Similar Compounds
Benzyl methyl ether (C8H10O): Similar structure but with a methyl group instead of a hexyl group.
Benzyl ethyl ether (C9H12O): Similar structure but with an ethyl group instead of a hexyl group.
Benzyl propyl ether (C10H14O): Similar structure but with a propyl group instead of a hexyl group.
Uniqueness: Benzyl hexyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain benzyl ethers. This can influence its solubility, boiling point, and reactivity in various chemical reactions .
Properties
CAS No. |
61103-84-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
hexoxymethylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
InChI Key |
CBXXPNJELNWJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)
![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)
![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)
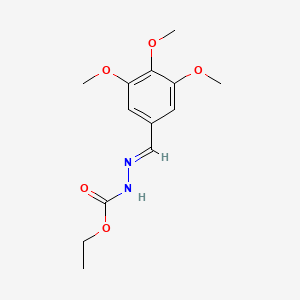
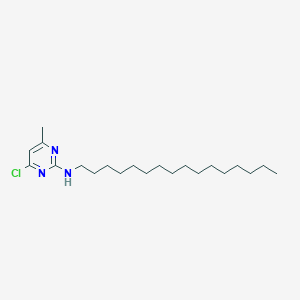
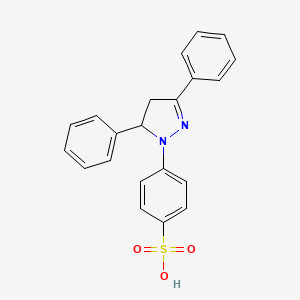
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
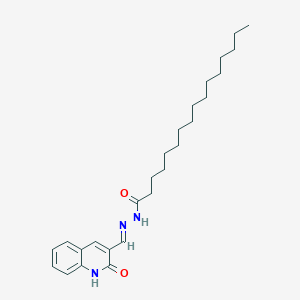

![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)


